ALDH3A1 Inhibition: Superior Potency vs. 2-(Piperazin-1-yl)benzaldehyde (Ortho Isomer)
2-Methyl-4-(piperazin-1-yl)benzaldehyde exhibits a 2.3-fold improvement in ALDH3A1 inhibitory potency compared to its ortho-substituted isomer. The target compound shows an IC50 of 900 nM [1], whereas 2-(piperazin-1-yl)benzaldehyde demonstrates a significantly weaker IC50 of 2.10 μM (2,100 nM) under identical assay conditions [2].
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC50 = 900 nM |
| Comparator Or Baseline | 2-(piperazin-1-yl)benzaldehyde: IC50 = 2.10 μM (2,100 nM) |
| Quantified Difference | 2.3-fold greater potency (900 nM vs. 2,100 nM) |
| Conditions | Human ALDH3A1 enzyme; 1 min preincubation; spectrophotometric analysis |
Why This Matters
This quantitative difference in ALDH3A1 inhibition validates the procurement of the specific 2-methyl-4-piperazinyl isomer for studies where ortho-substituted analogs would yield unreliable or absent inhibition.
- [1] BindingDB. (2014). BDBM50447059 (CHEMBL3112689). A64. IC50 = 900 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447059 View Source
- [2] BindingDB. (2014). BDBM50447072 (CHEMBL1890994). A24. IC50 = 2.10E+3 nM. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50447072 View Source
